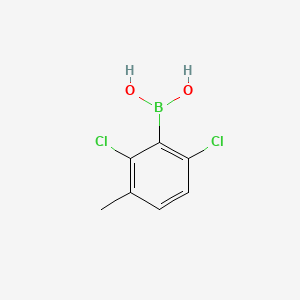

2,6-Dichloro-3-methylphenylboronic acid

Description

BenchChem offers high-quality 2,6-Dichloro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,6-dichloro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWVEDFFDGYSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656933 | |

| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851756-54-2 | |

| Record name | (2,6-Dichloro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-3-methylphenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sterically Hindered Boronic Acids in Medicinal Chemistry

In the landscape of modern synthetic and medicinal chemistry, boronic acids have emerged as indispensable tools, primarily for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). Among the vast array of commercially available boronic acids, ortho-substituted and, in particular, di-ortho-substituted arylboronic acids such as 2,6-Dichloro-3-methylphenylboronic acid present unique opportunities and challenges. Their sterically hindered nature can profoundly influence reactivity, selectivity, and the stability of intermediates in cross-coupling reactions, making them valuable reagents for accessing novel chemical space in drug discovery programs.

This technical guide provides a comprehensive overview of 2,6-Dichloro-3-methylphenylboronic acid, a key building block for the synthesis of bioactive molecules. We will delve into its synthesis, physicochemical properties, and critically, its applications in Suzuki-Miyaura cross-coupling reactions, with a focus on the causal factors that guide experimental design and optimization.

Physicochemical Properties and Identification

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 851756-54-2 | N/A |

| Molecular Formula | C₇H₇BCl₂O₂ | N/A |

| Molecular Weight | 204.85 g/mol | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| Purity | Commercially available with purities often ≥95% | N/A |

Synthesis of 2,6-Dichloro-3-methylphenylboronic Acid: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 2,6-Dichloro-3-methylphenylboronic acid typically originates from its aniline precursor, 2,6-dichloro-3-methylaniline. The transformation of the amino group into a boronic acid moiety is a well-established, albeit nuanced, process in organic synthesis. While several synthetic routes exist for arylboronic acids, a common and reliable method involves the diazotization of the aniline followed by a borylation reaction (a variation of the Sandmeyer reaction).

Part 1: Synthesis of the Precursor, 2,6-Dichloro-3-methylaniline

A robust synthesis of 2,6-dichloro-3-methylaniline has been reported, starting from 3-methylaniline.[1][2] The process involves a sequence of protection, directed chlorination, and deprotection steps.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-methylaniline

-

N-Acetylation of 3-methylaniline: 3-methylaniline is first protected as its acetanilide derivative by reacting it with acetic anhydride. This is a crucial step as the acetyl group moderates the activating effect of the amino group and directs the subsequent chlorination to the ortho positions.

-

Chlorination: The resulting N-(m-tolyl)acetamide is then subjected to chlorination. A common and effective method is the use of chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst, such as iron(III) chloride.[3] The reaction is carefully controlled to favor dichlorination at the positions ortho to the activating acetylamino group.

-

Deacetylation: The final step is the hydrolysis of the acetyl group to regenerate the free aniline, yielding 2,6-dichloro-3-methylaniline. This is typically achieved by heating with a strong acid, such as hydrochloric acid.[1][2]

The purity of the final product can be enhanced by steam distillation, yielding a product with greater than 99.5% purity.[1][2]

Part 2: Conversion of 2,6-Dichloro-3-methylaniline to 2,6-Dichloro-3-methylphenylboronic Acid

The transformation of the aniline to the boronic acid can be achieved through a diazotization-borylation sequence.

Conceptual Workflow: Diazotization-Borylation

Caption: Conceptual workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol: Diazotization-Borylation

-

Diazotization: 2,6-dichloro-3-methylaniline is dissolved in a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This generates the corresponding diazonium salt in situ. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Borylation: The cold diazonium salt solution is then added to a solution of a boron source, such as triisopropyl borate in an appropriate solvent. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Hydrolysis and Workup: The reaction is quenched by the addition of water or an acidic solution to hydrolyze the boronate ester intermediate to the desired 2,6-dichloro-3-methylphenylboronic acid. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification: The crude boronic acid can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Application in Suzuki-Miyaura Cross-Coupling Reactions: Harnessing Steric Hindrance for Molecular Complexity

The primary utility of 2,6-dichloro-3-methylphenylboronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of two chlorine atoms ortho to the boronic acid moiety introduces significant steric hindrance, which can be both a challenge and a strategic advantage.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Considerations for Coupling with 2,6-Dichloro-3-methylphenylboronic Acid

The steric bulk of 2,6-dichloro-3-methylphenylboronic acid necessitates careful selection of reaction parameters to achieve efficient coupling.

-

Catalyst and Ligand Selection: For sterically demanding substrates, highly active palladium catalysts and bulky, electron-rich phosphine ligands are often required. Ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are frequently employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: The choice of base is critical for the transmetalation step. A base is required to activate the boronic acid by forming a more nucleophilic boronate species. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).

-

Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and mixtures of organic solvents with water. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

-

Temperature: Due to the reduced reactivity of sterically hindered substrates, higher reaction temperatures may be necessary to drive the reaction to completion.

Illustrative Application in the Synthesis of Bioactive Molecules

Purification and Characterization

Purification:

Crude 2,6-dichloro-3-methylphenylboronic acid can be purified by several methods:

-

Recrystallization: This is a common method for purifying solid boronic acids. A suitable solvent system is chosen in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution. The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.

-

Column Chromatography: For more challenging purifications, column chromatography on silica gel can be employed.

Characterization:

The structure and purity of 2,6-dichloro-3-methylphenylboronic acid are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The ¹H NMR spectrum of a related compound, 2,6-dimethylphenylboronic acid, provides a reference for the expected chemical shifts and splitting patterns.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H stretch of the boronic acid and the C-Cl stretches.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Melting Point: The melting point is a useful indicator of the purity of the solid compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2,6-dichloro-3-methylphenylboronic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.

Conclusion and Future Outlook

2,6-Dichloro-3-methylphenylboronic acid is a valuable and strategically important building block in modern organic synthesis and drug discovery. Its sterically hindered nature, while presenting challenges in terms of reactivity, offers unique opportunities for the synthesis of novel, conformationally restricted biaryl compounds. A thorough understanding of its synthesis, properties, and the nuances of its application in Suzuki-Miyaura cross-coupling reactions is essential for researchers and scientists seeking to leverage its potential in the development of the next generation of therapeutic agents. As the demand for novel chemical entities continues to grow, the importance of specialized building blocks like 2,6-dichloro-3-methylphenylboronic acid is only set to increase.

References

-

Academax. (n.d.). Synthesis of 2,6-Dichloro-3-Methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 2,6-Dichloro-3-methylphenylboronic Acid: Properties and Core Applications in Suzuki-Miyaura Coupling

This document provides an in-depth technical overview of 2,6-dichloro-3-methylphenylboronic acid, a key building block for researchers, chemists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causal relationships behind its properties and applications, offering field-proven insights into its use, particularly in the context of palladium-catalyzed cross-coupling reactions.

Core Compound Profile and Physicochemical Properties

2,6-Dichloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable in modern organic synthesis. Its structural rigidity and specific substitution pattern—featuring two ortho-chloro substituents flanking the boronic acid moiety and a meta-methyl group—impart unique steric and electronic properties that are critical for its reactivity and the characteristics of the resulting products.

The presence of the boronic acid group, -B(OH)₂, makes it a cornerstone reagent for the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[1][2] The chloro- and methyl-substituents allow for fine-tuning the electronic and steric nature of target molecules, which is a crucial aspect of designing novel pharmaceutical agents and advanced materials.

Table 1: Key Physicochemical Data for 2,6-Dichloro-3-methylphenylboronic Acid

| Property | Value | Source(s) |

| Molecular Weight | 204.85 g/mol | [3][4][5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3][6] |

| CAS Number | 851756-54-2 | [3][6][7][8] |

| Appearance | Solid | [6] |

| Typical Purity | ≥96-97% | [3][6][7] |

| Synonyms | (2,6-dichloro-3-methylphenyl)boronic acid; Boronic acid, B-(2,6-dichloro-3-methylphenyl)- | [6] |

Expert Insight on Stability and Handling: Arylboronic acids have a known propensity to undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This process can affect the stoichiometry of reactions if not accounted for. Therefore, storage under anhydrous conditions, such as in a desiccator or under an inert atmosphere, is highly recommended to maintain the compound's integrity and ensure reproducible experimental outcomes.[4]

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic and Practical Overview

The primary utility of 2,6-dichloro-3-methylphenylboronic acid is realized in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryls, a common motif in pharmacologically active molecules.[1]

The Catalytic Cycle: A Step-by-Step Deconstruction

The reaction is driven by a palladium catalyst that cycles through three fundamental steps. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar'-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[1]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (in this case, the 2,6-dichloro-3-methylphenyl moiety) to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is crucial here; it facilitates the formation of a more nucleophilic boronate species [ArB(OH)₃]⁻, which accelerates the transmetalation step.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Sterically Hindered Biaryl

This protocol provides a robust, self-validating methodology for coupling 2,6-dichloro-3-methylphenylboronic acid with a generic aryl bromide. The choice of a bulky phosphine ligand (e.g., P(t-Bu)₃) is a deliberate strategy to enhance the rate of both oxidative addition and reductive elimination, which can be sluggish for sterically demanding substrates like this one.

Workflow Diagram: Suzuki-Miyaura Coupling

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1451391-51-7|(2,6-Dichloro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. (2,4-Dichloro-3-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. 2,6-Dichloro-3-methylphenylboronic Acid | CymitQuimica [cymitquimica.com]

- 7. 2abiotech.net [2abiotech.net]

- 8. equationchemical.com [equationchemical.com]

An In-depth Technical Guide to 2,6-Dichloro-3-methylphenylboronic Acid: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of 2,6-dichloro-3-methylphenylboronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthetic routes, reactivity, and safe handling of this reagent. The insights provided herein are grounded in established chemical principles and aim to facilitate its effective application in complex organic synthesis, particularly in the construction of sterically hindered biaryl systems relevant to drug discovery and materials science.

Core Chemical and Physical Properties

2,6-Dichloro-3-methylphenylboronic acid is a solid organic compound valued as a building block in organic synthesis.[1] Its structural features—notably the two chlorine atoms positioned ortho to the boronic acid moiety—impart unique reactivity and steric properties that are instrumental in specific synthetic transformations.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 851756-54-2 | [1][2] |

| Molecular Formula | C₇H₇BCl₂O₂ | [1][2] |

| Molecular Weight | 204.85 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| InChI Key | QRWVEDFFDGYSPO-UHFFFAOYSA-N | [1] |

Synthesis of Arylboronic Acids: A Mechanistic Perspective

While various methods exist for the synthesis of arylboronic acids, the Grignard reagent pathway is a common and well-established approach.[3][4] This method leverages the nucleophilic character of an organomagnesium compound to attack an electrophilic boron center, typically a trialkyl borate.

The general workflow involves two critical steps:

-

Formation of the Grignard Reagent: The corresponding aryl halide (in this case, 1,3-dichloro-2-methyl-benzene) is reacted with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the arylmagnesium halide.

-

Borylation and Hydrolysis: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid.

Expertise & Experience Insight: The choice of trialkyl borate is critical. Triisopropyl borate is often preferred over trimethyl borate for sterically hindered Grignard reagents to minimize the formation of undesired diaryl and triaryl borane byproducts. The low reaction temperature is essential to control the reactivity of the highly nucleophilic Grignard reagent.

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 2,6-dichloro-3-methylphenylboronic acid lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[5][6] This reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds, particularly for constructing biaryl scaffolds found in many pharmaceuticals and advanced materials.

The steric hindrance provided by the two ortho-chloro substituents is a defining feature. While this can sometimes slow down the rate of transmetalation, it can also be exploited to achieve selective or sequential cross-couplings in multifunctional molecules. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst. A self-validating understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 2,6-dichloro-3-methylphenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

Trustworthiness Insight: Each step in this cycle is an equilibrium. The choice of base is critical not just for activating the boronic acid but also for facilitating the reductive elimination step and maintaining the catalyst's activity. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7]

Safety, Handling, and Storage

Proper handling of 2,6-dichloro-3-methylphenylboronic acid is essential for laboratory safety. While specific data for this exact compound may be limited, guidelines can be established based on the known hazards of similar arylboronic acids and general laboratory safety principles.[8][9][10]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8][10]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]

-

Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.[10]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Some boronic acids can undergo dehydration to form boroxine anhydrides; storage in a desiccator may be advisable.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative cross-coupling reaction.

Objective: To synthesize 2-(2,6-dichloro-3-methylphenyl)pyridine from 2-bromopyridine and 2,6-dichloro-3-methylphenylboronic acid.

Materials:

-

2,6-Dichloro-3-methylphenylboronic acid (1.2 mmol, 1.2 equiv)

-

2-Bromopyridine (1.0 mmol, 1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloro-3-methylphenylboronic acid, 2-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the 1,4-dioxane and water via syringe.

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C.

-

Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 8-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Scientist's Note: The choice of Pd(PPh₃)₄ is a robust starting point for many Suzuki couplings. For more challenging or sterically hindered substrates, other catalysts featuring specialized phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) precatalyst like Pd(OAc)₂ may offer improved yields and reaction times. The aqueous solvent mixture is crucial for dissolving the inorganic base and facilitating the transmetalation step.

References

-

Safety Data Sheet - Aaron Chemicals. [Link]

-

2,6-DICHLORO-3-METHYLPHENYLBORONIC ACID - ChemUniverse. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

(2,6-Difluoro-3-methylphenyl)boronic acid - PubChem. [Link]

-

Improvement on synthesis of different alkyl-phenylboronic acid - PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

Applications of Boronic Acids in Organic Synthesis - UCL Discovery. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids - SciSpace. [Link]

-

Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline - ResearchGate. [Link]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PubMed Central. [Link]

- Slow release of organoboronic acids in cross-coupling reactions - Google P

Sources

- 1. 2,6-Dichloro-3-methylphenylboronic Acid | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. aaronchem.com [aaronchem.com]

2,6-Dichloro-3-methylphenylboronic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dichloro-3-methylphenylboronic acid

Executive Summary

2,6-Dichloro-3-methylphenylboronic acid is a valuable substituted arylboronic acid, primarily utilized as a building block in synthetic organic chemistry. Its sterically hindered and electronically distinct nature makes it a crucial reagent in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. The paramount application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to 2,6-dichloro-3-methylphenylboronic acid, detailed protocols for its purification, and a thorough discussion of the analytical techniques required for its structural validation and quality control. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices to ensure both accuracy and reproducibility.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Arylboronic acids are a cornerstone of modern cross-coupling chemistry.[2] Their stability, low toxicity, and high functional group tolerance have established them as superior organoboron reagents.[3] The specific substitution pattern of 2,6-dichloro-3-methylphenylboronic acid—featuring two ortho-chloro substituents to the boronic acid group—imparts unique steric and electronic properties. These features can be strategically exploited to control reactivity and selectivity in the synthesis of biaryl compounds, which are common motifs in medicinally active compounds and organic electronic materials.[4][5] Understanding the synthesis and characterization of this specific molecule provides a framework for accessing a broader class of highly functionalized intermediates.

Synthetic Strategy and Mechanism

The most robust and widely adopted method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate (an aryllithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[6] This strategy is selected for its high efficiency and reliability.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbon-boron bond. This retrosynthetic step points to a 2,6-dichloro-3-methylphenyl anion equivalent (as a Grignard or organolithium reagent) and a boron electrophile, such as a trialkyl borate. The organometallic species, in turn, is derived from the corresponding aryl halide, specifically 1-bromo-2,6-dichloro-3-methylbenzene.

The Borylation Pathway: Organolithium-Mediated Synthesis

While a Grignard reaction is a viable option, the use of an organolithium reagent, typically generated through lithium-halogen exchange with n-butyllithium (n-BuLi), is often preferred for its rapid and clean conversion at low temperatures.

Mechanism:

-

Lithium-Halogen Exchange: The reaction is initiated by treating the starting material, 1-bromo-2,6-dichloro-3-methylbenzene, with n-BuLi at a low temperature (typically -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This is a fast and irreversible process that generates the highly reactive 2,6-dichloro-3-methylphenyllithium intermediate. The low temperature is critical to prevent side reactions, such as the reaction of the organolithium with the solvent.

-

Electrophilic Quench: The generated aryllithium species is a potent nucleophile. It is immediately trapped by the addition of a trialkyl borate, such as triisopropyl borate [B(Oi-Pr)₃]. The aryllithium attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form a lithium boronate "ate" complex.

-

Hydrolysis: The final step is the acidic workup (e.g., with aqueous HCl). The boronate ester is hydrolyzed to the desired 2,6-dichloro-3-methylphenylboronic acid. This step must be carefully controlled to ensure complete hydrolysis without promoting protodeboronation (loss of the boronic acid group).[7]

Detailed Experimental Protocol

This section describes a representative laboratory-scale synthesis of 2,6-dichloro-3-methylphenylboronic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 1-Bromo-2,6-dichloro-3-methylbenzene | C₇H₅BrCl₂ | 239.93 | 20.8 mmol | 1.0 | 5.0 g |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 22.9 mmol | 1.1 | 9.2 mL |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | 31.2 mmol | 1.5 | 5.87 g (7.2 mL) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 100 mL |

| Hydrochloric Acid (2 M aqueous) | HCl | 36.46 | - | - | ~50 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | For extraction |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying |

Step-by-Step Synthesis Procedure

-

Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet. The glassware must be rigorously dried in an oven and assembled hot under a stream of argon to ensure anhydrous conditions.

-

Reaction Initiation: 1-Bromo-2,6-dichloro-3-methylbenzene (5.0 g, 20.8 mmol) is dissolved in 100 mL of anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (9.2 mL of a 2.5 M solution in hexanes, 22.9 mmol) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for an additional 30 minutes.

-

Borylation: Triisopropyl borate (7.2 mL, 31.2 mmol) is added dropwise via syringe, again maintaining the temperature at -78 °C. Upon addition, a white precipitate may form. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by slowly adding 50 mL of 2 M HCl at 0 °C (ice bath). The mixture is stirred vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether (2 x 75 mL). The organic layers are combined.

-

Washing and Drying: The combined organic phase is washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,6-dichloro-3-methylphenylboronic acid.

Purification and Isolation

Purifying arylboronic acids requires specific techniques due to their unique chemical properties.

Challenges in Boronic Acid Purification

-

Dehydration: Boronic acids can spontaneously dehydrate to form cyclic anhydride trimers known as boroxines.[8] This is a reversible equilibrium that can complicate characterization.

-

Chromatography: Standard silica gel chromatography is often problematic. The Lewis acidic nature of the silica can lead to strong adsorption, streaking, and decomposition of the boronic acid on the column.[9][10]

Recommended Purification Protocol: Acid-Base Extraction

A highly effective method for purifying boronic acids leverages their acidic nature.[11][12]

-

Dissolve the crude product in a water-immiscible solvent like diethyl ether.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral impurities will remain in the organic layer.

-

Separate the aqueous layer and wash it once with diethyl ether to remove any remaining neutral impurities.

-

Acidify the aqueous layer with 2 M HCl until the pH is ~2. The pure boronic acid will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Recrystallization from a suitable solvent (e.g., water or a toluene/hexane mixture) can be performed for further purification.[12][13]

Structural Characterization and Validation

A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized 2,6-dichloro-3-methylphenylboronic acid (C₇H₇BCl₂O₂, MW: 204.85 g/mol ).[14]

Analytical Workflow

Caption: Analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ or CDCl₃.

-

¹H NMR: The spectrum is expected to be simple.

-

Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two adjacent protons on the phenyl ring. The coupling constant (J) should be in the typical range for ortho-coupling (~8 Hz).

-

Methyl Protons: A singlet at approximately δ 2.4-2.6 ppm, integrating to 3 protons.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift can vary widely (δ 5-9 ppm) depending on concentration and solvent.

-

-

¹³C NMR:

-

Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (C-B bond) will appear as a broad signal around δ 130-140 ppm. The other carbons will appear in the typical aromatic region (δ 120-145 ppm).

-

A signal for the methyl carbon will be observed in the aliphatic region (δ ~20 ppm).

-

-

¹¹B NMR: This technique is specific for boron-containing compounds. Arylboronic acids typically show a single, broad resonance in the range of δ 28-34 ppm, confirming the presence of a trigonal planar boronic acid moiety.[15]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected Ion: Using a soft ionization technique like Electrospray Ionization (ESI), one might observe the molecular ion [M-H]⁻ or adducts.[16]

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern for a molecule containing two chlorine atoms. The [M], [M+2], and [M+4] peaks should appear in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Summary of Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| ¹H NMR | δ ~7.3 (d, J ≈ 8 Hz, 1H), ~7.1 (d, J ≈ 8 Hz, 1H), ~2.5 (s, 3H), B(OH)₂ (broad s, 2H) |

| ¹³C NMR | δ ~140-120 (6 x C_aromatic), ~20 (1 x CH₃) |

| ¹¹B NMR | δ ~30 ppm (broad singlet) |

| MS (m/z) | Molecular ion peak consistent with 204.85 g/mol , exhibiting a characteristic isotopic pattern for two chlorine atoms. |

Application in Suzuki-Miyaura Cross-Coupling

2,6-Dichloro-3-methylphenylboronic acid is an excellent coupling partner for the synthesis of sterically hindered biaryl compounds.

General Reaction Scheme

The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[17]

Example Protocol

-

To a reaction vessel, add the aryl halide (1.0 equiv), 2,6-dichloro-3-methylphenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv), and a base like aqueous 2 M Na₂CO₃.

-

Add a solvent system, typically toluene or dioxane.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture (e.g., to 85-100 °C) under an argon atmosphere and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Safety Precautions

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (argon or nitrogen) using proper syringe techniques.

-

Solvents: THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood away from ignition sources.

-

Corrosives: Hydrochloric acid is corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

References

- Dass, C. (2001). Arylboronic acid chemistry under electrospray conditions. PubMed.

- Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.

- Umeda, R., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society.

- Kumar, A., et al. (2005). Process for purification of boronic acid and its derivatives.

- Gracy, J., et al. Supporting Information.

- Tanwar, O. (2016). How to purify boronic acids/boronate esters?.

- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025).

- Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. (n.d.). RSC Publishing.

- Supporting Inform

- Purific

- Blackmond, D. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific.

- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.

- Dvořáková, H., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace.

- Grignard Reaction Experiment Part 1, Prelab. (2020). YouTube.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Fernandes, C., et al. (n.d.).

- 2,6-DICHLORO-3-METHYLPHENYLBORONIC ACID [P68254]. (n.d.). ChemUniverse.

- Lamm, B. D., et al. (2022).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fishersci.se [fishersci.se]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. chemuniverse.com [chemuniverse.com]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-3-methylphenylboronic Acid in Organic Solvents

Introduction

2,6-Dichloro-3-methylphenylboronic acid is an organoboron compound with the chemical formula C₇H₇BCl₂O₂.[1][2] It serves as a crucial building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] These reactions are fundamental to the creation of complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of this reagent is paramount for chemists in process development, reaction optimization, and purification.

Core Principles: Factors Influencing Boronic Acid Solubility

The solubility of any solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For arylboronic acids, several key factors dictate their solubility profiles.

1. Molecular Structure and Polarity: 2,6-Dichloro-3-methylphenylboronic acid possesses a multifunctional structure. The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. The aromatic ring is nonpolar, while the two chlorine atoms are strongly electron-withdrawing and the methyl group is weakly electron-donating. This combination results in a molecule with moderate overall polarity.

2. Solvent Properties: The principle of "like dissolves like" is a foundational concept in predicting solubility.[4]

-

Polar Protic Solvents (e.g., alcohols): These solvents can engage in hydrogen bonding with the -B(OH)₂ group, which can facilitate dissolution.

-

Polar Aprotic Solvents (e.g., THF, acetone, DMSO): These solvents can act as hydrogen bond acceptors and possess dipoles that can interact with the polar regions of the boronic acid. Phenylboronic acid generally shows high solubility in ketones and ethers.[5][6]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for dissolving polar compounds. Arylboronic acids typically exhibit very low solubility in hydrocarbons.[5][6]

3. Temperature: The solubility of most solid organic compounds, including boronic acids, increases with temperature.[4] This is because the additional thermal energy helps to overcome the lattice energy of the solid crystal structure.

4. Boroxine Formation: A unique characteristic of boronic acids is their tendency to undergo dehydration, especially upon heating, to form cyclic anhydrides known as boroxines.[7] Boroxines are significantly less polar than their corresponding boronic acids and thus have different solubility profiles. This equilibrium can complicate solubility measurements, leading to variability in results if not carefully controlled.[5]

Predicted Solubility Profile of 2,6-Dichloro-3-methylphenylboronic Acid

Based on the structural features and general solubility trends of arylboronic acids, a qualitative solubility profile can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aliphatic (e.g., Hexane, Cyclohexane) | Very Low | The large mismatch in polarity between the solvent and the polar boronic acid functional group will prevent significant dissolution.[5] |

| Aromatic (e.g., Toluene, Xylene) | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute via π-stacking, potentially affording slightly better solubility than aliphatic hydrocarbons. |

| Ethers (e.g., Diethyl Ether, THF, Dioxane) | Moderate to High | Ethers are effective hydrogen bond acceptors, which can interact with the hydroxyl groups of the boronic acid. Phenylboronic acid is known to have high solubility in ethers.[5] |

| Ketones (e.g., Acetone, 3-Pentanone) | Moderate to High | Similar to ethers, ketones are good hydrogen bond acceptors, leading to favorable solute-solvent interactions. Phenylboronic acid exhibits high solubility in acetone.[5][7] |

| Halogenated (e.g., Dichloromethane, Chloroform) | Moderate | These solvents have a moderate dielectric constant and can engage in dipole-dipole interactions. Phenylboronic acid has been shown to have moderate to good solubility in chloroform.[5][8] |

| Polar Aprotic (e.g., DMF, DMSO) | High | These solvents are highly polar and are excellent hydrogen bond acceptors, making them very effective at solvating the boronic acid functional group. |

| Alcohols (e.g., Methanol, Ethanol) | High | Alcohols are polar protic solvents that can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid group. |

Workflow for Solubility Assessment

The following diagram outlines the logical flow for assessing the solubility of 2,6-dichloro-3-methylphenylboronic acid, from theoretical prediction to experimental quantification.

Caption: Logical workflow for solubility assessment.

Experimental Protocol: Quantitative Solubility Determination by the Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a solid compound in a solvent as a function of temperature. It involves heating a mixture of known composition and identifying the temperature at which the last solid particles dissolve.

Materials and Equipment:

-

2,6-Dichloro-3-methylphenylboronic acid (solid)

-

High-purity organic solvent of choice

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating fluid bath for temperature control

-

Calibrated digital thermometer (±0.1 °C)

-

Luminance probe or laser light source and detector (optional, for precise detection)

-

Analytical balance (±0.1 mg)

Procedure:

-

Sample Preparation: Accurately weigh a specific mass of 2,6-dichloro-3-methylphenylboronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be chosen to ensure the mixture is a solid-liquid slurry at room temperature.

-

Heating and Equilibration: Place the vessel in the fluid circulator system. Begin stirring at a constant, vigorous rate to ensure suspension homogeneity. Heat the mixture at a slow, controlled rate (e.g., 0.1–0.2 K/min) to allow for thermal equilibrium.[9]

-

Determination of Dissolution Point: Carefully observe the mixture as the temperature rises. The solubility point is the temperature at which the last solid crystals disappear, resulting in a perfectly clear solution. For higher precision, this "clear point" can be detected by a sharp increase in light transmittance using a luminance probe.[7]

-

Data Recording: Record the temperature of complete dissolution. This temperature corresponds to the saturation point for the specific composition prepared in step 1.

-

Repeatability: To ensure accuracy, cool the solution until the solid recrystallizes (the "cloud point"). Then, slowly reheat to redetermine the clear point. The two temperatures should be in close agreement.

-

Building the Solubility Curve: Repeat steps 1-5 with different, accurately known compositions of solute and solvent to determine the saturation temperatures for various concentrations.

-

Data Presentation: Plot the solubility (expressed as mole fraction, g/100g solvent, or mg/mL) as a function of temperature (°C or K).

This rigorous approach provides a complete solubility profile, which is invaluable for designing crystallization processes and optimizing reaction conditions.

Conclusion

While a definitive, pre-compiled database for the solubility of 2,6-dichloro-3-methylphenylboronic acid is scarce, a powerful predictive understanding can be achieved by applying fundamental principles of chemical interactions. The structural characteristics of the molecule—a polar, hydrogen-bonding boronic acid head and a moderately nonpolar, substituted phenyl body—suggest high solubility in polar protic and aprotic solvents and poor solubility in nonpolar hydrocarbons. For researchers and drug development professionals requiring precise quantitative data, the dynamic experimental method detailed herein provides a reliable and authoritative pathway to generating the necessary solubility curves for process optimization and informed decision-making.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- CymitQuimica. (n.d.). 2,6-Dichloro-3-methylphenylboronic Acid.

- ResearchGate. (n.d.). (PDF) Solubility of phenylboronic compounds in water.

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496–4503.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- ChemUniverse. (n.d.). 2,6-DICHLORO-3-METHYLPHENYLBORONIC ACID [P68254].

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Popelier, S., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(15), 2823.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.

Sources

- 1. 2,6-Dichloro-3-methylphenylboronic Acid | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dichloro-3-methylphenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-Dichloro-3-methylphenylboronic acid (CAS No. 851756-54-2).[1][2][3] Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, predicts the expected spectral features, and outlines a robust, field-proven protocol for its acquisition and interpretation. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a self-validating resource for characterizing this and structurally related substituted phenylboronic acids.

Introduction: The Structural Significance of 2,6-Dichloro-3-methylphenylboronic Acid

2,6-Dichloro-3-methylphenylboronic acid is a substituted arylboronic acid, a class of compounds of immense importance in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The precise arrangement of substituents—two chlorine atoms ortho to the boronic acid, and a methyl group meta to it—creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its use in synthetic applications, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.[4] This guide will dissect the ¹H NMR spectrum to provide an unambiguous structural fingerprint of the molecule.

The molecular structure dictates a specific pattern of signals in the ¹H NMR spectrum, defined by three key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity).[5][6] Understanding these parameters is essential for a complete interpretation.

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the local electronic environment of the proton. Electron-withdrawing groups (like chlorine and boronic acid) deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (like methyl) cause shielding and an upfield shift.[5][7]

-

Integration: The area under each signal is proportional to the number of protons it represents.[5]

-

Spin-Spin Coupling: The magnetic fields of non-equivalent neighboring protons interact, splitting signals into characteristic patterns (e.g., doublets, triplets). The magnitude of this splitting is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectrum Analysis

Based on the structure of 2,6-Dichloro-3-methylphenylboronic acid, we can predict the key features of its ¹H NMR spectrum. The molecule has three distinct sets of protons: two aromatic protons (H-4 and H-5), one methyl group (-CH₃), and the two hydroxyl protons of the boronic acid group (-B(OH)₂).

Caption: Molecular structure and key proton coupling interaction.

Aromatic Protons (H-4 and H-5):

-

Environment: These two protons are on adjacent carbons (ortho to each other). H-4 is para to a chlorine atom and meta to both the methyl and boronic acid groups. H-5 is meta to a chlorine atom and ortho to the boronic acid group.

-

Chemical Shift: Due to the strong deshielding effect of the two ortho chlorine atoms and the boronic acid group, these protons are expected to appear in the downfield region of the aromatic spectrum, likely between δ 7.2-7.6 ppm .

-

Multiplicity: Since H-4 and H-5 are ortho to each other, they will split each other's signals. This will result in two distinct doublets .

-

Coupling Constant (J): The coupling between ortho protons on a benzene ring typically results in a J-value of 7-9 Hz .[8]

-

Integration: Each doublet will integrate to 1H .

Methyl Protons (-CH₃):

-

Environment: The methyl group is attached to the aromatic ring at the C-3 position. It has no adjacent protons to couple with.

-

Chemical Shift: Methyl groups on an aromatic ring typically appear around δ 2.3-2.5 ppm. The presence of adjacent electron-withdrawing chlorine atoms may cause a slight downfield shift. The expected range is δ 2.4-2.6 ppm .

-

Multiplicity: With no neighboring protons, the signal will be a singlet .

-

Integration: The signal will integrate to 3H .

Boronic Acid Protons (-B(OH)₂):

-

Environment: These protons are acidic and capable of hydrogen bonding and rapid exchange with solvent molecules or trace water.

-

Chemical Shift: The chemical shift is highly variable and depends on concentration, temperature, and solvent. It can appear as a broad signal anywhere from δ 4-9 ppm , or it may not be observed at all.

-

Multiplicity: Due to rapid chemical exchange, this signal typically appears as a broad singlet .

-

Integration: The integration can be unreliable but would correspond to 2H . A common practice is to add a drop of D₂O to the NMR tube, which exchanges the -OH protons for deuterium, causing the signal to disappear and confirming its identity.[5]

Predicted Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H-4 / H-5 | 7.2 – 7.6 | Doublet | ~8.0 | 1H |

| Aromatic H-5 / H-4 | 7.2 – 7.6 | Doublet | ~8.0 | 1H |

| Methyl (-CH₃) | 2.4 – 2.6 | Singlet | N/A | 3H |

| Boronic Acid (-OH) | Variable (4-9) or unobserved | Broad Singlet | N/A | 2H |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The tendency of boronic acids to form cyclic anhydride trimers (boroxines) can lead to complex or uninterpretable NMR spectra.[9] The following protocol is designed to mitigate this issue and produce a clean, monomeric spectrum.

Causality of Solvent Choice

Standard non-polar deuterated solvents like CDCl₃ are often unsuitable for boronic acids as they can promote the formation of boroxine oligomers, resulting in peak broadening or multiple sets of signals. The key to obtaining a sharp, interpretable spectrum is to use a solvent that can effectively break up these oligomers. Protic solvents or strong hydrogen-bond acceptors are ideal.

-

Methanol-d₄ (CD₃OD): An excellent choice. The solvent's hydroxyl group readily exchanges with the boronic acid protons and disrupts the B-O-B bonds of the boroxine through solvation. A drawback is that the B(OH)₂ signal will be lost due to exchange with the solvent's -OD group.[9]

-

DMSO-d₆: A highly polar, aprotic solvent that is a strong hydrogen-bond acceptor. It effectively solvates the boronic acid hydroxyl groups, preventing oligomerization and typically providing sharp signals for the aromatic and alkyl protons. The B(OH)₂ protons are often clearly visible in DMSO-d₆.[10]

For this guide, DMSO-d₆ is the recommended solvent as it allows for the potential observation of all protons in the molecule.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,6-Dichloro-3-methylphenylboronic acid into a clean, dry vial.

-

Add ~0.7 mL of DMSO-d₆.

-

Vortex the sample for 30-60 seconds until the solid is completely dissolved.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity. A half-height peak width of <0.5 Hz for the residual solvent peak is recommended.

-

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton (zg30).

-

Spectral Width (SW): 16 ppm (from -2 to 14 ppm).

-

Number of Scans (NS): 16 (increase for dilute samples).

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Receiver Gain (RG): Set automatically, but check to ensure the FID is not clipped.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

-

Integrate all signals and normalize the integration relative to one of the aromatic proton signals (set to 1H).

-

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of 2,6-Dichloro-3-methylphenylboronic acid provides a clear and definitive confirmation of its structure. The anticipated spectrum consists of two ortho-coupled doublets in the aromatic region, a sharp singlet for the methyl group, and a variable broad singlet for the boronic acid protons. By employing the robust experimental protocol detailed in this guide—specifically the use of DMSO-d₆ as the solvent—researchers can reliably obtain high-quality, interpretable data, avoiding common pitfalls associated with boronic acid analysis. This foundational characterization is a critical step in ensuring the quality of the reagent for its subsequent use in drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2014). para-dichlorobenzene - number of proton NMR signals. Retrieved from [Link]

-

Di Vaira, M., et al. (2018). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 23(10), 2449. Retrieved from [Link]

-

ResearchGate. (n.d.). Proton chemical shiftstt and spin-spin coupling constants? in 2,4-dichlorobenzylfluoride. Retrieved from [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Supporting Information. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Interpret Chemical Shift in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ChemUniverse. (n.d.). 2,6-DICHLORO-3-METHYLPHENYLBORONIC ACID. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 2,6-Dichloro-3-methylphenylboronic acid. Retrieved from [Link]

Sources

- 1. 2,6-Dichloro-3-methylphenylboronic Acid | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. equationchemical.com [equationchemical.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. reddit.com [reddit.com]

- 10. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

Technical Guide: 13C NMR Analysis of 2,6-Dichloro-3-methylphenylboronic Acid

Introduction

2,6-Dichloro-3-methylphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. A thorough understanding of its structural characteristics is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the expected 13C NMR data for 2,6-Dichloro-3-methylphenylboronic acid, a discussion of the underlying principles influencing the spectral data, and a robust experimental protocol for acquiring high-quality spectra.

Predicted 13C NMR Data and Structural Assignments

Due to the unique substitution pattern of 2,6-Dichloro-3-methylphenylboronic acid, there are seven distinct carbon environments. The predicted chemical shifts (δ) in parts per million (ppm) are based on established substituent effects on aromatic rings. The electronegative chlorine atoms will cause a downfield shift (higher ppm) for the carbons they are attached to, while the electron-donating methyl group will cause an upfield shift (lower ppm) for its attached carbon and other carbons in the ring. The boronic acid group also influences the chemical shifts of the aromatic carbons.

Table 1: Predicted 13C NMR Chemical Shifts for 2,6-Dichloro-3-methylphenylboronic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale for Chemical Shift |

| C1 | ~135 | Singlet | Attached to the boronic acid group, deshielded. |

| C2 | ~138 | Singlet | Attached to a chlorine atom, significantly deshielded. |

| C3 | ~130 | Singlet | Attached to the methyl group. |

| C4 | ~128 | Doublet | Influenced by the adjacent chlorine and methyl groups. |

| C5 | ~132 | Doublet | Influenced by the adjacent chlorine atom. |

| C6 | ~138 | Singlet | Attached to a chlorine atom, significantly deshielded. |

| CH3 | ~20 | Quartet | Typical range for a methyl group on an aromatic ring. |

Scientific Rationale and Interpretation

The interpretation of a 13C NMR spectrum relies on understanding how the electronic environment of each carbon atom affects its resonance frequency.

-

Substituent Effects : The chemical shift of a carbon atom in an aromatic ring is influenced by the electron-donating or electron-withdrawing nature of the substituents.[1][2]

-

Chlorine (C2, C6) : As electronegative atoms, the two chlorine atoms withdraw electron density from the carbons they are directly attached to (C2 and C6), causing them to be deshielded and resonate at a lower field (higher ppm value).[1]

-

Methyl Group (C3, CH3) : The methyl group is weakly electron-donating, leading to a slight shielding effect on the attached aromatic carbon (C3), causing it to appear at a relatively upfield position compared to the chloro-substituted carbons. The methyl carbon itself (CH3) will appear in the typical aliphatic region.

-

Boronic Acid (C1) : The boronic acid group is electron-withdrawing and will deshield the ipso-carbon (C1), causing it to resonate at a downfield position.

-

-

Quaternary Carbons : Carbons that are not attached to any protons (C1, C2, C3, and C6) are referred to as quaternary carbons. In a standard proton-decoupled 13C NMR spectrum, these signals are typically weaker than those of protonated carbons.[3][4] This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity of carbons with directly attached protons.[5]

Experimental Protocol for 13C NMR Data Acquisition

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following protocol is a self-validating system designed for organoboron compounds.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of 2,6-Dichloro-3-methylphenylboronic acid.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

- The choice of solvent is critical; for boronic acids, aprotic solvents like DMSO-d6 can be advantageous to prevent exchange of the acidic protons.

2. NMR Instrument Setup and Calibration:

- The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

- Tune and match the probe for the 13C frequency.

- Calibrate the chemical shift scale using the solvent residual peak as a secondary reference (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).[6]

3. Data Acquisition Parameters:

- Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

- Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals, particularly for quaternary carbons.

- Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons (e.g., 0-220 ppm).[7]

- Acquisition Time (at): Typically around 1-2 seconds.

- Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.[8]

- Number of Scans (ns): Due to the low natural abundance of the 13C isotope, a larger number of scans is required compared to 1H NMR.[5] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase the resulting spectrum manually to obtain pure absorption lineshapes.

- Perform a baseline correction to ensure a flat baseline.

- Peak pick and integrate the signals. While integration in 13C NMR is not always straightforward due to varying relaxation times and NOE effects, it can provide relative intensity information.[7][8]

Visualizations

Molecular Structure and Carbon Numbering

Caption: Structure of 2,6-Dichloro-3-methylphenylboronic acid with carbon numbering.

Experimental Workflow for 13C NMR

Caption: Workflow for 13C NMR analysis.

References

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... Retrieved from [Link]

-

Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Bruker. (n.d.). TopSpin NMR Software. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

LibreTexts Chemistry. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

Sources

- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 8. sc.edu [sc.edu]

Crystal structure of substituted phenylboronic acids

An In-Depth Technical Guide to the Crystal Structure of Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylboronic acids and their derivatives are of paramount importance in organic synthesis, medicinal chemistry, and materials science. Their utility is deeply intertwined with their three-dimensional structure in the solid state, which dictates properties such as solubility, stability, and intermolecular recognition. This guide provides a comprehensive exploration of the crystal structure of substituted phenylboronic acids, elucidating the fundamental principles that govern their supramolecular assembly. We will delve into the ubiquitous hydrogen-bonded dimer motif, the profound influence of substituents on crystal packing, the concept of supramolecular synthons for crystal engineering, and the phenomenon of polymorphism. This document also outlines the key experimental and computational methodologies employed in the structural investigation of these versatile compounds, offering field-proven insights for researchers and professionals in drug development and materials design.

Introduction: The Significance of Solid-State Structure